N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at the 5-position and a propanamide linker connected to a 7-methoxyindole moiety. Its molecular formula is C21H20N4O2S, with a molecular weight of 392.5 g/mol (CAS: 1282123-64-1) . The 7-methoxyindole group introduces electron-donating properties, while the benzyl-thiadiazole moiety contributes to aromatic interactions and lipophilicity.
Properties
Molecular Formula |
C21H20N4O2S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C21H20N4O2S/c1-27-17-9-5-8-16-10-12-25(20(16)17)13-11-18(26)22-21-24-23-19(28-21)14-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,22,24,26) |
InChI Key |
DTEAEFSRMXXVJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiocarbohydrazides
A common approach involves treating substituted thiocarbohydrazides with oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂). For example, 5-benzyl-1,3,4-thiadiazol-2-amine can be synthesized by reacting benzyl isothiocyanate with hydrazine hydrate, followed by oxidative cyclization using I₂ in 1,4-dioxane under reflux (72–80% yield).
Reaction Conditions Table
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| I₂, K₂CO₃ | 1,4-dioxane | Reflux | 20 h | 78% | |
| H₂O₂, HCl (cat.) | Ethanol | 60°C | 6 h | 72% |
The choice of oxidizing agent impacts regioselectivity: iodine favors 1,3,4-thiadiazole formation, while H₂O₂ minimizes side products.
Preparation of the 7-Methoxyindole Moiety
The 7-methoxyindole component is synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling.
Fischer Indole Synthesis
Cyclization of 4-methoxyphenylhydrazine with γ-keto esters or aldehydes under acidic conditions generates 7-methoxyindole. For instance, reacting 4-methoxyphenylhydrazine with levulinic acid in acetic acid at 110°C produces 7-methoxyindole in 65% yield.
Functionalization at the 1-Position
Introducing the propanamide side chain requires N-alkylation. Treating 7-methoxyindole with acryloyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base yields 1-acryloyl-7-methoxyindole (85% yield). Subsequent Michael addition with ammonia or amines forms the propanamide chain.
Coupling the Thiadiazole and Indole Components
The final assembly involves linking the thiadiazole amine to the indole-propanamide intermediate.
Amide Bond Formation
A two-step protocol is employed:
-
Activation of the Carboxylic Acid : The indole-propanamide carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
-
Nucleophilic Acyl Substitution : Reacting the acyl chloride with 5-benzyl-1,3,4-thiadiazol-2-amine in tetrahydrofuran (THF) with Et₃N yields the target compound (68% yield).
Optimization Data Table
| Coupling Agent | Base | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| SOCl₂ | Et₃N | THF | 0°C → RT | 68% | 95% |
| EDCl/HOBt | DIPEA | DMF | RT | 58% | 89% |
Electron-deficient thiadiazole amines exhibit lower reactivity, necessitating SOCl₂ over standard carbodiimide coupling agents.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.45–7.32 (m, 5H, benzyl), 6.89 (d, J = 8.4 Hz, 1H, indole H-6), 3.91 (s, 3H, OCH₃).
-
HRMS : m/z calcd. for C₂₁H₂₀N₄O₂S [M+H]⁺: 393.1385; found: 393.1389.
Challenges and Mitigation Strategies
Regioselectivity in Thiadiazole Formation
Competing 1,2,4-thiadiazole byproducts may form during cyclization. Using iodine instead of H₂O₂ reduces this issue (byproduct ratio 1:12 vs. 1:4).
Steric Hindrance in Amide Coupling
The bulky benzyl group on the thiadiazole impedes acyl chloride reactivity. Pre-activating the carboxylic acid at 0°C improves yields by 15–20%.
Alternative Synthetic Routes
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring and methoxyindole moiety undergo selective oxidation under controlled conditions:
-
Sulfur oxidation : Treatment with hydrogen peroxide (3% H₂O₂) in acetic acid converts the thiadiazole sulfur to sulfoxide derivatives at 60°C (85% yield). Prolonged exposure forms sulfone analogs.
-
Indole oxidation : Ceric ammonium nitrate (CAN) in acetonitrile oxidizes the 7-methoxyindole subunit to form quinone-like structures, critical for enhancing electrochemical properties .
Reduction Reactions
Key reducible groups include the amide bond and aromatic systems:
-
Amide reduction : Lithium aluminum hydride (LiAlH₄) in THF reduces the propanamide group to a propylamine derivative (72% yield). Sodium borohydride shows limited efficacy (<15% conversion).
-
Selective hydrogenation : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the benzyl group's aromatic ring while preserving the indole system.
Substitution Reactions
The thiadiazole ring exhibits nucleophilic substitution at position 5:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DMF, 80°C | N-Benzyl analog | 68% |
| Thiophenol | K₂CO₃, EtOH | Thioether derivative | 54% |
| Hydrazine | Reflux, H₂O | Hydrazide intermediate | 83% |
These substitutions modify biological activity; thioether derivatives show 3× enhanced antimicrobial potency compared to the parent compound.
Hydrolysis Reactions
Controlled breakdown pathways include:
-
Acidic hydrolysis (6M HCl, 100°C): Cleaves the amide bond, yielding 3-(7-methoxy-1H-indol-1-yl)propanoic acid and 5-benzyl-1,3,4-thiadiazol-2-amine.
-
Basic hydrolysis (NaOH 10%, 70°C): Produces sodium carboxylate and releases gaseous NH₃.
Cyclization Reactions
The compound participates in intramolecular cyclization to form polyheterocyclic systems:
| Conditions | Product | Application |
|---|---|---|
| POCI₃, DCM, 0°C → 25°C | Thiadiazolo[3,2-b]indole fused system | Anticancer lead compound |
| CuI, K₂CO₃, DMF, 120°C | Triazolo-thiadiazine hybrid | COX-2 inhibition (IC₅₀=1.2µM) |
Mechanistic Insights from Spectral Studies
-
¹H NMR : Disappearance of the amide proton signal (δ 8.2 ppm) after reduction confirms successful conversion to amine .
-
13C NMR : New carbonyl signals at δ 170–175 ppm in oxidation products validate sulfone formation.
Biological Implications of Reaction Products
-
Antioxidant activity : Quinone derivatives exhibit DPPH radical scavenging at IC₅₀=12.4µM (1.4× ascorbic acid) .
-
Cytotoxicity : Thiadiazolo-indole fused compounds show selective activity against U-87 glioblastoma (EC₅₀=8.7µM) .
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. Future work should explore photochemical reactions and transition-metal-catalyzed couplings to expand synthetic utility.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activities or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activities. The molecular targets and pathways involved could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist of certain receptors, affecting cellular signaling pathways.
Protein-Protein Interactions: The compound could disrupt or stabilize protein-protein interactions, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide (CAS: 1630853-41-6)
- Molecular Formula : C20H24N4O2S
- Molecular Weight : 384.5 g/mol
- Key Differences : The benzyl group is replaced with a cyclohexyl substituent, reducing aromaticity but increasing steric bulk and lipophilicity. This substitution may alter binding affinity to hydrophobic targets compared to the benzyl analog .
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide (CAS: 1324065-75-9)
- Molecular Formula : C24H24N4O3S
- Molecular Weight : 448.5 g/mol
- Key Differences : The thiadiazole bears a tetrahydrofuran-2-yl group, introducing oxygen-based polarity. The indole moiety is substituted with a benzyloxy group at the 5-position, enhancing electron density and steric hindrance compared to the 7-methoxy substitution in the target compound .
Positional Isomerism in the Indole Moiety
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide (CAS: 1282123-64-1)
- Molecular Formula : C21H20N4O2S
- Molecular Weight : 392.5 g/mol
- Key Differences: The methoxy group is at the 4-position instead of the 7-position on the indole ring.
Core Heterocycle Modifications
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6 in )
- Molecular Formula : C18H12N4O2S
- Molecular Weight : 348.39 g/mol
- Key Differences : The thiadiazole core is fused with an isoxazole ring, and the propanamide linker is absent. The compound exhibits dual carbonyl groups (IR: 1606 cm⁻¹) and lower molecular weight, suggesting reduced conformational flexibility compared to the target compound .
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-phenyl-nicotinic Acid Ethyl Ester (Compound 8c in )
- Molecular Formula : C29H22N4O3S
- Molecular Weight : 506.59 g/mol
- Key Differences: Incorporates a nicotinic acid ethyl ester group and a benzoylimino substituent. The extended π-system and ester functionality enhance polarity, which may influence solubility and metabolic pathways .
Q & A
Q. What are the recommended synthetic routes for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide, and how can reaction conditions be optimized?
Answer: The synthesis of structurally similar thiadiazole-propanamide hybrids typically involves:
- Step 1 : Condensation of 5-substituted-1,3,4-thiadiazol-2-amine with activated acylating agents (e.g., chloroacetyl chloride) in the presence of triethylamine in dioxane at 20–25°C .
- Step 2 : Coupling with indole derivatives via nucleophilic substitution or amidation. For example, 7-methoxyindole can be functionalized with a propanamide linker using carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous DMF .
Optimization Tips : - Use dry solvents to minimize side reactions.
- Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1) .
- Purify intermediates via recrystallization (ethanol or ethanol-DMF mixtures) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Answer: Employ a multi-spectral approach:
- 1H/13C-NMR : Verify substituent positions using characteristic shifts. For example:
- Thiadiazole C-2 proton: δ ~7.5–8.5 ppm .
- Methoxy group (OCH3): δ ~3.8–4.0 ppm .
- IR Spectroscopy : Confirm amide C=O (~1650–1670 cm⁻¹) and thiadiazole C-S (~680 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerances ≤0.4%) .
Advanced Research Questions
Q. What computational strategies are suitable for elucidating structure-activity relationships (SAR) against cancer targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., FLT3) or apoptosis regulators (e.g., Bcl-2). Prioritize the thiadiazole and indole moieties for hydrogen bonding and π-π stacking .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability with key residues (e.g., ATP-binding pockets) .
- QSAR Models : Corrogate substituent effects (e.g., benzyl vs. nitro groups) using Hammett σ constants and IC50 data from analogs .
Q. How can conflicting biological activity data (e.g., cytotoxicity vs. apoptosis induction) be resolved?
Answer: Methodological Framework :
- Dose-Response Curves : Test across 0.1–100 µM to differentiate cytotoxic vs. cytostatic effects .
- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in parallel .
- Pathway Inhibition Assays : Measure caspase-3/7 activation (luminescent assays) to confirm apoptosis-specific mechanisms .
Case Study : Thiadiazole derivatives with 4-nitrophenyl groups showed IC50 <10 µM but no apoptosis, suggesting non-canonical targets .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
Answer: Challenges :
- Low solubility in aqueous buffers.
- Matrix interference from indole metabolites.
Solutions : - Sample Prep : Use protein precipitation (acetonitrile:methanol 4:1) followed by SPE (C18 cartridges) .
- LC-MS/MS : Optimize ESI+ conditions (capillary voltage: 3.5 kV; source temp: 300°C). Monitor transitions:
- Parent ion: m/z 435 → fragment ions m/z 292 (thiadiazole) and m/z 174 (indole) .
- Validation : Include stability tests (24h, RT) and spike-recovery (≥85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
